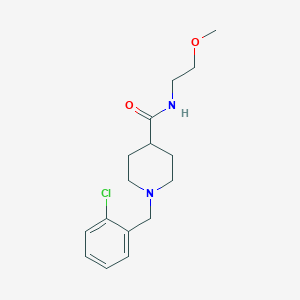
1-(2-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor drug that targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 protein is an anti-apoptotic protein that is overexpressed in various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma (MM). ABT-199 has shown promising results in preclinical and clinical studies as a potential therapeutic agent for the treatment of these cancers.
作用機序
1-(2-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide binds selectively to the hydrophobic groove of BCL-2 protein, thereby blocking its anti-apoptotic function and promoting apoptosis in cancer cells. The binding of this compound to BCL-2 protein induces a conformational change that exposes the BH3 domain of BCL-2 protein, which then interacts with pro-apoptotic proteins such as BAX and BAK, leading to the formation of pores in the mitochondrial membrane and the release of cytochrome c, which triggers the caspase cascade and ultimately leads to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to selectively target cancer cells that overexpress BCL-2 protein, while sparing normal cells that express low levels of BCL-2. This selectivity is due to the high affinity and specificity of this compound for BCL-2 protein. This compound has been shown to induce apoptosis in cancer cells in vitro and in vivo, and to inhibit tumor growth in preclinical models of CLL, AML, and MM. This compound has also been shown to synergize with other anticancer agents, such as rituximab and dexamethasone.
実験室実験の利点と制限
1-(2-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has several advantages as a tool compound for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and modified, and it has high specificity and affinity for BCL-2 protein. This compound has been used in various assays to study the role of BCL-2 protein in cancer cell survival and apoptosis. However, this compound also has some limitations, such as its potential off-target effects, its poor solubility in aqueous solutions, and its limited bioavailability in vivo.
将来の方向性
There are several future directions for the research and development of 1-(2-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide and related compounds. One direction is to optimize the pharmacokinetic and pharmacodynamic properties of this compound to improve its efficacy and safety in clinical settings. Another direction is to explore the potential of this compound in combination with other anticancer agents, such as immune checkpoint inhibitors and epigenetic modulators. Additionally, the development of biomarkers for patient selection and monitoring of response to this compound treatment is an important area of future research. Finally, the discovery of novel BCL-2 inhibitors with improved selectivity and efficacy is an ongoing area of research in the field of cancer therapeutics.
合成法
The synthesis of 1-(2-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide involves several steps, starting with the reaction of 4-piperidinecarboxylic acid with 2-chlorobenzylamine to form the intermediate 1-(2-chlorobenzyl)-4-piperidinecarboxamide. This intermediate is then reacted with 2-methoxyethylamine to form the final product, this compound. The synthesis of this compound has been described in detail in several publications.
科学的研究の応用
1-(2-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has been extensively studied in preclinical and clinical studies for its potential therapeutic applications in various types of cancer. In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells that overexpress BCL-2 protein, while sparing normal cells that express low levels of BCL-2. In clinical studies, this compound has shown promising results in patients with relapsed or refractory CLL, AML, and MM.
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2-methoxyethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-21-11-8-18-16(20)13-6-9-19(10-7-13)12-14-4-2-3-5-15(14)17/h2-5,13H,6-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJHKXXTLALODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCN(CC1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[3-(4-methoxyphenyl)-1-methylpropyl]-1-piperazinyl}pyrimidine](/img/structure/B5010981.png)
![1-{[2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}pyrrolidine](/img/structure/B5010985.png)
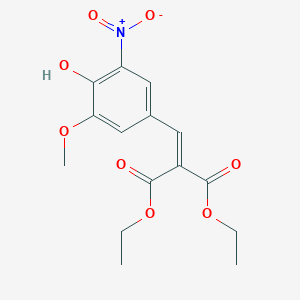
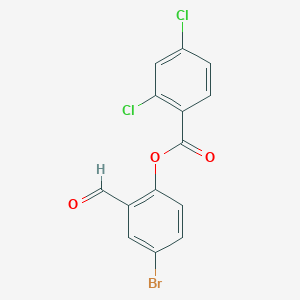
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5011003.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B5011006.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,3-dimethyl-6-quinoxalinyl)urea](/img/structure/B5011013.png)
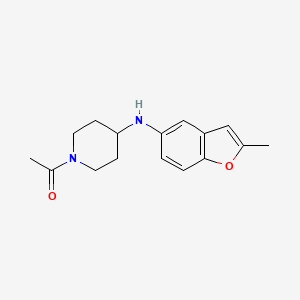
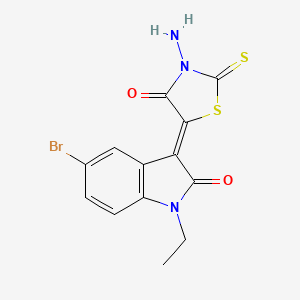
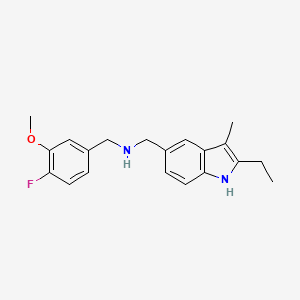
![2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5011037.png)
![2-[3-(2,4-dichlorophenoxy)propyl]-6,7-dimethoxy-4H-3,1-benzoxazin-4-one](/img/structure/B5011039.png)
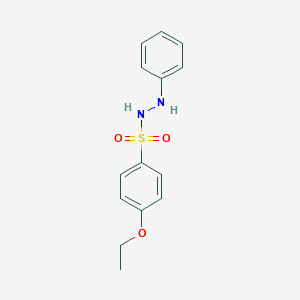
![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B5011058.png)